molecular formula C14H11N3O2S2 B6164044 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 1328396-88-8

3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B6164044
CAS No.: 1328396-88-8
M. Wt: 317.4
InChI Key:
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Description

3-Methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a methoxy group, a thiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the thiophene ring, followed by the introduction of the methoxy group, and the formation of the thiazole and pyridine rings. Common synthetic routes may include:

  • Thiophene Synthesis: : The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of ketones with α-haloketones in the presence of elemental sulfur and a base.

  • Methoxy Group Introduction: : The methoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a methoxy group.

  • Thiazole Formation: : The thiazole ring can be formed through cyclization reactions involving thioamides and α-haloketones.

  • Pyridine Ring Formation: : The pyridine ring can be constructed through the Chichibabin pyridine synthesis, which involves the reaction of aldehydes with ammonia and α-haloketones.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states, potentially altering its chemical properties.

  • Reduction: : Reduction reactions can be used to convert the compound to its reduced forms, which may have different biological activities.

  • Substitution: : Substitution reactions can introduce different functional groups into the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substituents: : Various alkyl halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with potentially unique chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can be used to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It may be investigated for its antiviral, anti-inflammatory, anticancer, and antimicrobial properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound may bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Thiophene-2-carboxamide derivatives

  • Pyridine derivatives

  • Thiazole derivatives

Uniqueness

3-Methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to its combination of functional groups and heterocyclic rings. This combination provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

1328396-88-8

Molecular Formula

C14H11N3O2S2

Molecular Weight

317.4

Purity

95

Origin of Product

United States

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